molecular formula C33H40N2O9 B583830 Reserpine-d9 CAS No. 84759-11-5

Reserpine-d9

Cat. No. B583830
CAS RN: 84759-11-5
M. Wt: 617.743
InChI Key: QEVHRUUCFGRFIF-QXCASUSISA-N
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Description

Reserpine-d9 is the deuterium labeled Reserpine .


Molecular Structure Analysis

Reserpine shares its binding site with ciprofloxacin, a known substrate of AcrB, and could possibly act as a competitive inhibitor . More detailed information about the molecular structure of Reserpine can be found in various resources .


Chemical Reactions Analysis

The chemical reactions involving Reserpine have been studied extensively. For example, all the required carbons for the D/E rings and three of the five asymmetric centers were created by one Diels-Alder reaction .


Physical And Chemical Properties Analysis

Reserpine is a biologically active naturally occurring alkaloid . It exists at room temperature as a white or pale-buff to yellow odorless powder . It is practically insoluble in water; freely soluble in chloroform, methylene chloride, and glacial acetic acid; soluble in benzene and ethyl acetate; and slightly soluble in methanol, ethanol, acetone, ether, and weak solutions of acetic and citric acids .

Scientific Research Applications

Neurology Research

Reserpine-d9 is used in neurology research . It’s a high-quality, certified reference material available for purchase online at LGC Standards .

Retinal Ciliopathy Research

Reserpine maintains photoreceptor survival in retinal ciliopathy by resolving proteostasis imbalance and ciliogenesis defects . The research was performed using retinal organoids differentiated from induced pluripotent stem cells (iPSC) of rd16 mouse, which is a model of Leber congenital amaurosis (LCA) type 10 caused by mutations in the cilia-centrosomal gene CEP290 . Reserpine also improved photoreceptors in retinal organoids derived from induced pluripotent stem cells of LCA10 patients and in rd16 mouse retina in vivo . Reserpine-treated patient organoids revealed modulation of signaling pathways related to cell survival/death, metabolism, and proteostasis .

Antihypertensive and Antipsychotic Drug

Reserpine inhibits the uptake of norepinephrine into storage vesicles resulting in depletion of catecholamines and serotonin from central and peripheral axon terminals . It has been used as an antihypertensive and an antipsychotic as well as a research tool .

Treatment of Various Ailments

Reserpine has been used for centuries to cure various ailments like hypertension, cardiovascular diseases, neurological diseases, breast cancer, and human promyelocytic leukaemia .

Pharmacology Research

Reserpine-d9 is used in pharmacology research . It’s an inhibitor of the vesicular monoamine transporter 2 (VMAT2) . It has been used as a research tool .

Treatment of Refractory Hypertension

Reserpine has been used for many years in the treatment of hypertension, usually in combination with a thiazide diuretic or a vasodilator . Large clinical trials have demonstrated that combined treatment with reserpine plus a thiazide diuretic reduces mortality in people with hypertension . It was first approved by the FDA in 1955 .

Treatment of Refractory Hypertension

Refractory hypertension is a phenotype of antihypertensive treatment failure whereby all forms of appropriate medications and doses fail to control blood pressure to a desirable level . Reserpine has been used for many years in the treatment of hypertension, usually in combination with a thiazide diuretic or a vasodilator . Large clinical trials have demonstrated that combined treatment with reserpine plus a thiazide diuretic reduces mortality in people with hypertension .

Lowering Blood Pressure

Reserpine has been used as a first-line agent in reducing blood pressure in primary hypertension . The method involved finding and summarising the best existing evidence from randomised controlled trials .

Future Directions

Reserpine has been found to maintain photoreceptor survival in retinal ciliopathy by resolving proteostasis imbalance and ciliogenesis defects . Another study suggests that the use of biotechnological tools and techniques could potentially enhance the production of Reserpine .

properties

IUPAC Name

methyl (1R,15R,17R,18S,19S,20R)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17,18,19,20,21-icosahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h11-12,18-24,27-29,31,34H,7-10,13-16H2,1-6H3/t18-,19?,20?,21?,22+,23?,24+,27+,28-,29?,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAIQRYDEUTIFW-YTGPIEIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC2C3CCN4CC5CC(C(C(C5CC4C3NC2C1)C(=O)OC)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H](C[C@H]2CN3CCC4C5CCC(CC5NC4[C@H]3C[C@H]2[C@@H]1C(=O)OC)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reserpine-d9

CAS RN

84759-11-5
Record name 84759-11-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
EP Rodríguez, Y Li, A Vaniya, PM Shih… - Analytical …, 2023 - ACS Publications
Glycosylation of metabolites serves multiple purposes. Adding sugars makes metabolites more water soluble and improves their biodistribution, stability, and detoxification. In plants, the …
Number of citations: 3 pubs.acs.org
Q Liu, S Zhang, Y Xing, X Qu, Z Xiao, J Zhu, M Huang… - Mass Spectrometry - papers.ssrn.com
Carryover is a ubiquitous problem in analytical chemistry, especially in sample analysis with liquid chromatography/mass spectrometry (LC/MS). Due to its superior sensitivity, LC/MS is …
Number of citations: 0 papers.ssrn.com
C Guo, A Valdés, JD Sánchez-Martínez, E Ibáñez, J Bi… - Foods, 2022 - mdpi.com
… The isotope-labelled standard quercetin-d3, trans-cinnamic acid-d5 and reserpine-d9 were purchased from Toronto Research Chemical (Toronto, ON, Canada), and the hippuric acid-…
Number of citations: 2 www.mdpi.com
杨洪生, 张秋云, 谭秀慧, 郑伟… - Journal of Food …, 2021 - search.ebscohost.com
: 目的建立同位素稀释-液相色谱-串联质谱法同时测定水产品中13 种镇静剂残留的方法. 方法样品采用乙腈-1% 氨水溶液提取, 提取液经固相萃取柱(Oasis PRIME HLB 柱) 净化, 浓缩后用流动…
Number of citations: 1 search.ebscohost.com

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